Vatalanib Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Vatalanib Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has been extensively investigated for its anti-angiogenic and anti-tumor properties.[1] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of Vatalanib dihydrochloride. It details the mechanism of action, focusing on its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical signaling pathways it modulates.
Discovery and Development
Vatalanib was identified through high-throughput screening as a potent inhibitor of VEGFR tyrosine kinases.[1] Developed collaboratively by Novartis and Schering AG, it was designed to be an orally active agent targeting the key drivers of tumor angiogenesis.[2] Its development has progressed through extensive preclinical and clinical evaluation, including Phase I, II, and III clinical trials for various solid tumors, notably metastatic colorectal cancer.[1]
Chemical Synthesis
The synthesis of Vatalanib, chemically named N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine, involves a multi-step process. A key intermediate, 1-chloro-4-(4-pyridinylmethyl)phthalazine, is first synthesized. This is then followed by a nucleophilic substitution reaction with 4-chloroaniline to yield the final product.
A representative synthetic route is as follows:
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Formation of 4-(4-pyridinylmethyl)-1(2H)-phthalazinone: This intermediate can be prepared from phthalic anhydride and 4-picoline, followed by reaction with hydrazine hydrate.
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Chlorination: The phthalazinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl3) to yield 1-chloro-4-(4-pyridinylmethyl)phthalazine.[3]
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Final Condensation: The chlorinated intermediate is then reacted with 4-chloroaniline in the presence of a base to afford Vatalanib.
A generalized workflow for the synthesis is depicted below.
Mechanism of Action
Vatalanib exerts its anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and neovascularization.[2] The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and the stem cell factor receptor, c-Kit.[2] By blocking the ATP-binding site of these receptors, Vatalanib inhibits their autophosphorylation and downstream signaling cascades.
Inhibition of VEGFR Signaling
VEGF and its receptors are critical for angiogenesis, the formation of new blood vessels from pre-existing ones, a process essential for tumor growth and metastasis. Vatalanib potently inhibits VEGFR-2 (KDR), the primary mediator of VEGF-induced endothelial cell proliferation, migration, and survival.
Inhibition of PDGFR and c-Kit Signaling
In addition to VEGFRs, Vatalanib also targets PDGFR-β and c-Kit. PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells, which are crucial for the maturation and stabilization of newly formed blood vessels. The c-Kit receptor is implicated in various cellular processes, including proliferation and survival in certain tumor types.
Quantitative Biological Data
The inhibitory activity of Vatalanib against various kinases has been quantified through in vitro assays. The following tables summarize the key IC50 values and pharmacokinetic parameters.
Table 1: In Vitro Kinase Inhibitory Activity of Vatalanib
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 37 | [4][5] |
| VEGFR-1 (Flt-1) | 77 | [4] |
| VEGFR-3 (Flt-4) | 640-660 | [4] |
| PDGFR-β | 580 | [4] |
| c-Kit | 730 | [4] |
| c-Fms | 1400 | [4] |
Table 2: Pharmacokinetic Parameters of Vatalanib in Humans
| Parameter | Value | Condition | Reference |
| Tmax (median) | 1.5 - 2 h | Single oral dose | [6][7] |
| Half-life (t1/2) | 4.6 ± 1.1 h | Single oral dose | [7] |
| Cmax (mean ± SD) | 15.8 ± 9.5 µM | 1000 mg single dose | [7] |
| Oral Clearance (pre-induction) | 24.1 L/h | Population PK model | [6] |
| Oral Clearance (post-induction) | 54.9 L/h | Population PK model | [6] |
Preclinical In Vivo Efficacy
Vatalanib has demonstrated significant anti-tumor and anti-angiogenic activity in various preclinical cancer models. Oral administration of Vatalanib at doses ranging from 25-100 mg/kg has been shown to inhibit tumor growth and metastasis in xenograft models of human carcinomas, including colon, prostate, and epithelial cancers.[4] This anti-tumor effect is associated with a dose-dependent inhibition of angiogenesis.[4] For instance, in a gastric cancer xenograft model, a daily dose of 100 mg/kg vatalanib significantly reduced tumor volume.[8]
Experimental Protocols
VEGFR Kinase Assay
This assay determines the in vitro inhibitory activity of Vatalanib against VEGFR tyrosine kinases.
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Materials: Recombinant GST-fused VEGFR kinase domains, 96-well filter plates, γ-[33P]ATP, poly-(Glu:Tyr 4:1) peptide substrate, kinase buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL PEG 20000, 1 mM DTT, 10 µM sodium vanadate), Vatalanib, 250 mM EDTA, 0.5% H3PO4, ethanol, scintillation cocktail.
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Procedure:
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Recombinant GST-fusion proteins are diluted in the kinase buffer.
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The GST-fused kinase is incubated in the buffer with 8 µM ATP and 0.2 µCi [γ-33P]ATP in a total volume of 30 µL, with or without Vatalanib, for 10 minutes at room temperature.
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The reaction is stopped by adding 10 µL of 250 mM EDTA.
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20 µL of the reaction mixture is transferred to a 96-well filter plate.
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The membrane is washed extensively with 0.5% H3PO4 and then soaked in ethanol.
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After drying, a scintillation cocktail is added, and radioactivity is measured using a scintillation counter.
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IC50 values are calculated by linear regression analysis of the percentage of inhibition.[4]
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Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the effect of Vatalanib on VEGF-induced endothelial cell proliferation.
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Materials: Human Umbilical Vein Endothelial Cells (HUVECs), 96-well plates coated with 1.5% gelatin, growth medium, basal medium with 1.5% FCS, VEGF, Vatalanib, BrdU labeling solution, Fix/Denaturing solution, anti-BrdU antibody (peroxidase-labeled), TMB substrate, Stop solution.
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Procedure:
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Subconfluent HUVECs are seeded into 96-well plates and incubated for 24 hours.
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The growth medium is replaced with basal medium containing 1.5% FCS and a constant concentration of VEGF (e.g., 50 ng/mL) with or without various concentrations of Vatalanib.
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After 24 hours of incubation, BrdU labeling solution is added, and the cells are incubated for an additional 24 hours.
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The cells are then fixed and the DNA is denatured.
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A peroxidase-labeled anti-BrdU antibody is added to detect the incorporated BrdU.
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The TMB substrate is added to develop color, and the reaction is stopped with a stop solution.
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The absorbance is read at 450 nm, which is proportional to the amount of BrdU incorporated and, therefore, to cell proliferation.[4]
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Quantification of Vatalanib in Human Plasma by LC-MS/MS
This method is used for the pharmacokinetic analysis of Vatalanib in clinical trials.
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Instrumentation: High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
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Sample Preparation:
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Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile/methanol).
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An internal standard (e.g., stable isotopically labeled imatinib) is added.
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The sample is centrifuged, and the supernatant is injected into the LC-MS/MS system.[5]
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Chromatography: Separation is achieved on a C18 analytical column with a gradient elution.[5]
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Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive multiple reaction monitoring (MRM) mode.[5]
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Quantification: The lower limit of quantification is typically around 10 ng/mL. The method is validated for linearity, accuracy, and precision over a specified concentration range (e.g., 10 to 2500 ng/mL).[5]
Clinical Experience and Adverse Effects
Vatalanib has been evaluated in numerous clinical trials for various cancers.[1] While it has shown some clinical activity, particularly in increasing progression-free survival in certain patient populations, it did not meet the primary endpoint of improving overall survival in large Phase III trials for metastatic colorectal cancer (CONFIRM-1 and CONFIRM-2).[1]
The most common adverse effects observed in clinical trials are consistent with other VEGF inhibitors and include:[1]
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Hypertension
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Diarrhea
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Nausea and vomiting
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Fatigue
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Dizziness
Conclusion
Vatalanib dihydrochloride is a well-characterized, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties. Its discovery and development have significantly contributed to the understanding of targeting VEGFR, PDGFR, and c-Kit pathways in cancer therapy. While its clinical efficacy has shown limitations in some large-scale trials, the extensive preclinical and clinical data, along with established experimental protocols for its evaluation, provide a valuable resource for researchers and scientists in the field of oncology drug development. Further investigation into predictive biomarkers may help identify patient populations who could benefit from Vatalanib treatment.
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
